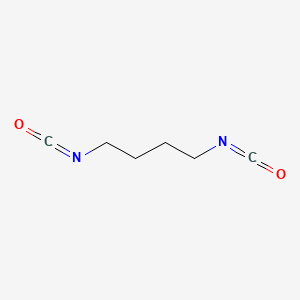

1,4-Diisocyanatobutane

Übersicht

Beschreibung

1,4-Diisocyanatobutane (BDI), also known as tetramethylene diisocyanate (CAS 4538-37-8), is a linear aliphatic diisocyanate with the molecular formula C₆H₈N₂O₂ and a molecular weight of 140.14 g/mol. It is a clear, light-yellow liquid with a boiling point of 102–104°C (14 mmHg) and a density of 1.105 g/mL at 25°C . BDI is primarily utilized in synthesizing polyurethane and poly(ester urethane)urea (PEUU) elastomers, which exhibit high tensile strength (28 ± 4 MPa), elongation (830 ± 80%), and biocompatibility, making them suitable for biomedical applications such as vascular grafts and tissue engineering . Its production is estimated at 20 million kilograms annually, with a projected market value exceeding $300 million by 2028 .

Vorbereitungsmethoden

Phosgenation of 1,4-Diaminobutane

The classical and most common industrial method for producing 1,4-Diisocyanatobutane is the phosgenation of 1,4-diaminobutane. This involves reacting the diamine with phosgene (COCl₂) under controlled conditions to replace the amine groups (-NH₂) with isocyanate groups (-NCO).

-

- The diamine is reacted with phosgene in the presence of an inert solvent or in a gas phase.

- Reaction temperature and phosgene excess are carefully controlled to avoid side reactions.

- The crude product is typically purified by distillation or other separation techniques to remove unreacted phosgene and byproducts.

-

- Phosgene is highly toxic and requires specialized handling and equipment.

- The reaction must be conducted under anhydrous conditions to prevent hydrolysis of isocyanate groups.

This method is widely used due to its efficiency and high yield of pure this compound.

Synthesis via Reaction with Water and Biuret Formation

Another method involves the controlled reaction of diisocyanates with water or biuretizing agents to form polyisocyanates with biuret structures, which can include this compound as a component.

-

- Aliphatic diisocyanates such as this compound are reacted with water or substituted acetic acids (biuretizing agents).

- The reaction conditions are optimized to control the molar ratio of acid to water, typically ranging from 1:0 to 1:2.5.

- The process may involve removal of byproducts such as acid anhydrides by distillation or thin layer evaporation.

- Hydrolysis of separated anhydrides allows recycling of reagents.

-

- This method allows the formation of biuret polyisocyanates with controlled functionality.

- It provides a route to modify the properties of the diisocyanate for specific applications.

-

- Requires careful control of reaction conditions to prevent gelation and exothermic reactions.

- Separation and purification steps are critical to obtain high purity products.

Isolation and Purification of this compound

Post-synthesis, the crude this compound often contains unreacted monomers and side products. Advanced purification techniques are essential to isolate the pure compound.

Supercritical fluid extraction:

- Use of inert gases such as carbon dioxide in liquid or supercritical states to extract free isocyanate monomers from condensates.

- Conditions typically involve temperatures from 0 to 31°C and pressures from 3 to 50 MPa.

- Coextractants like propane, ethane, or butane may be used to improve efficiency.

- This method allows continuous or batch purification with high selectivity.

Vacuum distillation and thin layer evaporation:

- Removal of excess diisocyanate and volatile impurities under reduced pressure.

- Thin layer evaporation is effective in separating components based on boiling points.

| Parameter | Typical Value |

|---|---|

| Temperature range for extraction | 0 - 31 °C |

| Pressure range | 3 - 50 MPa |

| Purity after extraction | > 99% |

| Residual free diisocyanate | < 0.1% |

Summary Table of Preparation Methods

| Method | Description | Advantages | Challenges |

|---|---|---|---|

| Phosgenation of 1,4-diaminobutane | Reaction of diamine with phosgene to form diisocyanate | High yield, industrially established | Toxic reagents, requires strict control |

| Biuret formation via water/acid | Reaction with water and substituted acetic acids to form biuret polyisocyanates | Functional modification, controlled polymerization | Complex purification, risk of exotherm |

| Supercritical fluid extraction | Purification using CO₂ or inert gases in supercritical state | Efficient removal of impurities | Requires high-pressure equipment |

| Vacuum distillation/thin layer evaporation | Separation based on volatility under reduced pressure | Effective purification | Energy intensive, may degrade product |

Research Findings and Considerations

- The phosgenation method remains the most direct and widely used for this compound synthesis, with extensive industrial data supporting its efficiency and scalability.

- Biuret formation processes provide versatility in producing derivatives and polyisocyanates with tailored properties but require stringent control to avoid polymerization issues.

- Advanced purification techniques such as supercritical CO₂ extraction have been demonstrated to effectively remove residual monomers and contaminants, enhancing product purity and safety.

- Handling and storage of this compound must consider its reactivity with moisture and potential pulmonary toxicity, necessitating appropriate ventilation and protective measures during synthesis and processing.

Analyse Chemischer Reaktionen

Types of Reactions

1,4-Diisocyanatobutane undergoes several types of chemical reactions, including:

Urethane Formation: Reaction with alcohols to form urethanes.

Crosslinking: Reaction with polyols to form crosslinked polymers.

Chain Extension: Reaction with diols to extend polymer chains.

Common Reagents and Conditions

Alcohols: React with this compound under mild conditions to form urethanes.

Polyols: Used in the presence of catalysts to form crosslinked polymers.

Diols: React under controlled temperatures to extend polymer chains.

Major Products

Urethanes: Formed from the reaction with alcohols.

Crosslinked Polymers: Result from reactions with polyols.

Extended Polymers: Produced through chain extension reactions with diols.

Wissenschaftliche Forschungsanwendungen

1,4-Diisocyanatobutane is utilized in various scientific research applications, including:

Tissue Engineering: As a precursor to synthesize polyurethane composites for 3D scaffolds.

Contact Lenses: As a cross-linking agent to prepare hydrogel contact lenses.

Controlled Drug Delivery: As a chain extender to synthesize polyurethanes for redox-sensitive drug release systems.

Wirkmechanismus

The mechanism of action of 1,4-Diisocyanatobutane involves its high reactivity with nucleophiles, such as alcohols and amines. The isocyanate groups react with hydroxyl or amino groups to form urethane or urea linkages, respectively. This reactivity is harnessed in the formation of polyurethane materials, where the compound acts as a cross-linking agent, enhancing the mechanical properties and stability of the final product .

Vergleich Mit ähnlichen Verbindungen

Structural and Physicochemical Properties

Table 1: Physicochemical Comparison of BDI with Common Diisocyanates

| Compound | CAS | Type | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/mL) | Key Applications |

|---|---|---|---|---|---|---|---|

| 1,4-Diisocyanatobutane | 4538-37-8 | Aliphatic | C₆H₈N₂O₂ | 140.14 | 102–104 (14 mmHg) | 1.105 | Biomedical elastomers, coatings |

| Hexamethylene diisocyanate (HDI) | 822-06-0 | Aliphatic | C₈H₁₂N₂O₂ | 168.19 | 255 (760 mmHg) | 1.05 | Automotive coatings, adhesives |

| 4,4'-MDI | 101-68-8 | Aromatic | C₁₅H₁₀N₂O₂ | 250.26 | 314 (760 mmHg) | 1.19 | Rigid foams, insulation materials |

| p-Phenylene diisocyanate (PPDI) | 104-49-4 | Aromatic | C₈H₄N₂O₂ | 160.13 | 265 (760 mmHg) | 1.32 | High-performance polymers |

| Lysine methyl ester diisocyanate (LDI) | 119462-23-6 | Aliphatic | C₁₄H₂₄N₂O₄ | 284.35 | N/A | N/A | Biodegradable elastomers |

Key Observations :

- Chain Length : BDI (C4) has a shorter aliphatic chain than HDI (C6), resulting in lower thermal stability but higher flexibility in polymer matrices .

- Reactivity : Aromatic diisocyanates (e.g., MDI, PPDI) exhibit higher reactivity due to electron-withdrawing groups but are more toxic and less biocompatible than aliphatic counterparts like BDI .

- Biocompatibility : BDI-based PEUU shows superior cytocompatibility (109% cell adhesion vs. 100% for tissue culture plates) and hydrolytic stability (5% weight loss after 6 weeks in PBS) compared to MDI-derived polymers, which often require additives to reduce toxicity .

Application-Specific Performance

Insights :

- BDI-derived PEUU combines mechanical robustness (modulus: 5.5 ± 0.9 MPa) with low thrombogenicity, making it ideal for vascular grafts .

- MDI-based polymers, while mechanically stronger, exhibit poor biocompatibility and require surface modifications (e.g., MPC coating) to achieve 40% patency .

Key Findings :

- BDI has a favorable safety profile in biomedical applications due to high purity (99.7%) and low residual monomer content .

- Aromatic diisocyanates (MDI, PPDI) face stricter regulations (e.g., REACH) due to carcinogenicity and respiratory hazards .

Biologische Aktivität

1,4-Diisocyanatobutane (BDI) is a compound that has garnered attention in various fields due to its unique chemical properties and biological activities. This article explores the biological activity of BDI, focusing on its applications in polymer synthesis, biocompatibility, and potential toxicity.

This compound is an aliphatic diisocyanate, synthesized from 1,4-butanediamine through the formation of urethanes followed by thermal cleavage. This process yields BDI with moderate efficiency (60-80%) and has implications for its use in various applications, particularly in the production of polyurethanes and other polymers .

1. Polymer Applications

BDI is extensively used in synthesizing segmented poly(esterurethane urea)s (PEUURs), which have demonstrated significant biocompatibility and biodegradability. These polymers are being researched for use in medical devices due to their favorable properties. For instance, a study showed that PEUURs synthesized from BDI exhibited enhanced anti-thrombotic activity when functionalized appropriately .

Table 1: Properties of PEUURs Synthesized from BDI

| Property | Value |

|---|---|

| Biocompatibility | High |

| Hemocompatibility | Validated through assays |

| Anti-thrombotic Activity | Significant on pegylated surfaces |

2. Cellular Interactions

Research indicates that BDI-based polymers can promote cellular activities such as proliferation and differentiation. In vitro studies have shown that scaffolds made from BDI can support the growth of various cell types, including osteoblasts and fibroblasts. The metabolic activity and DNA content of these cells increased significantly when cultured on BDI-derived materials .

Case Study: Osteoblast Proliferation on BDI Scaffolds

In a controlled study, osteoblast-like MG-63 cells were cultured on scaffolds made from BDI. The results indicated a dose-dependent increase in alkaline phosphatase (ALP) activity, a marker for osteoblastic differentiation:

- Day 7 ALP Activity : Increased by 50% compared to control.

- Day 14 ALP Activity : Further increase observed, indicating sustained cellular activity.

Toxicity and Safety Profile

Despite its beneficial applications, the biological activity of BDI also raises concerns regarding toxicity. Diisocyanates are known to be moderate to strong dermal sensitisers, with potential respiratory sensitization observed in some studies .

Table 2: Toxicological Profile of this compound

| Toxicity Aspect | Findings |

|---|---|

| Dermal Sensitization | Moderate to strong |

| Respiratory Effects | Potential sensitization noted |

| Carcinogenicity | Not classified as carcinogenic |

Q & A

Basic Research Questions

Q. How is 1,4-Diisocyanatobutane synthesized and characterized in laboratory settings?

- Methodological Answer : Laboratory synthesis typically involves phosgenation of 1,4-diaminobutane under controlled conditions. Characterization includes gas chromatography (GC) for purity assessment (≥97% by GC) and nuclear magnetic resonance (NMR) to confirm structure. Physical properties such as density (1.1 g/cm³) and boiling point (102–104°C at 14 mmHg) are critical for verifying the compound’s identity .

Q. What are the key considerations for handling and storing this compound to ensure stability?

- Methodological Answer : Due to its high reactivity with moisture, storage under nitrogen protection in airtight containers is essential. The compound should be kept in a cool (2–8°C), dry environment to prevent polymerization or hydrolysis. Handling requires inert atmospheres (e.g., gloveboxes) and avoidance of protic solvents .

Q. How does this compound react with common nucleophiles in polymer synthesis?

- Methodological Answer : It reacts with amines to form polyureas, with alcohols/phenols to yield polyurethanes, and with water to produce CO₂ and polyureas. Stoichiometric ratios (e.g., 1:1 isocyanate-to-nucleophile) and reaction temperatures (typically 60–80°C) must be optimized to control cross-linking density and polymer properties .

Advanced Research Questions

Q. What analytical techniques are optimal for quantifying reaction intermediates in this compound-mediated polymerizations?

- Methodological Answer : High-performance liquid chromatography (HPLC) with diode-array detection (DAD) is effective for monitoring intermediates. For example, methods adapted from 1,4-dihydropyridine analysis (e.g., using C18 columns, acetonitrile/water mobile phases, and UV detection at 237 nm) can be modified for isocyanate-derived intermediates . Fourier-transform infrared spectroscopy (FTIR) tracks isocyanate consumption via the NCO peak (~2270 cm⁻¹) .

Q. How do isotopic labeling studies (e.g., deuterium) elucidate the reaction mechanisms of this compound in cross-linking processes?

- Methodological Answer : Deuterated analogs (e.g., 1,4-Dibromobutane-d8) can trace reaction pathways by distinguishing between solvent- and substrate-derived hydrogen in kinetic isotope effect (KIE) studies. This approach reveals whether hydrolysis or nucleophilic attack dominates in specific conditions, as shown in environmental tracer studies .

Q. What experimental design strategies address discrepancies in reported reaction kinetics of this compound with diols?

- Methodological Answer : Systematic reviews following EPA protocols (e.g., structured literature searches across databases like Agricola and ProQuest) help identify data gaps. Multivariate analysis (e.g., varying temperature, solvent polarity, and catalyst loading) can resolve contradictions in rate constants. For example, optimizing RF power (30–100 W) and oxygen partial pressure (3×10⁻³–1 Torr) in thin-film applications improved reproducibility in material science studies .

Eigenschaften

IUPAC Name |

1,4-diisocyanatobutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2/c9-5-7-3-1-2-4-8-6-10/h1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVBFMUAFNIIQAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCN=C=O)CN=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90325552 | |

| Record name | 1,4-Diisocyanatobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90325552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4538-37-8 | |

| Record name | Tetramethylene diisocyanate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4538-37-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 510650 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004538378 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4538-37-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=510650 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-Diisocyanatobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90325552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.